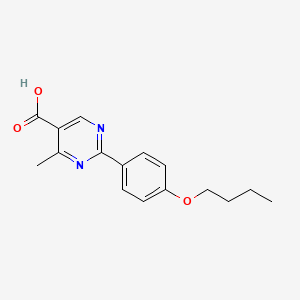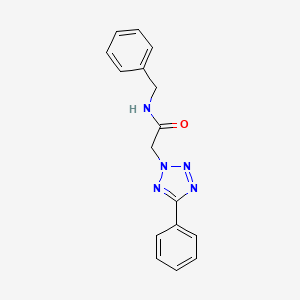
2-(4-butoxyphenyl)-4-methyl-5-pyrimidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep chemical reactions starting from basic aromatic or heterocyclic compounds. For instance, pyrimidinecarboxylic acids and their derivatives are typically synthesized through routes that may include condensation reactions of appropriate precursors, such as bromopyrimidines or halogenated compounds, with alcohols or amines in the presence of base or metal catalysts. These procedures aim to introduce specific functional groups at targeted positions on the pyrimidine ring, facilitating the attachment of phenyl and butoxy groups (Saygılı, Batsanov, & Bryce, 2004).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including “2-(4-butoxyphenyl)-4-methyl-5-pyrimidinecarboxylic acid,” is characterized by nuclear magnetic resonance (NMR) techniques and mass spectrometry. These methods elucidate the electronic environment of the atoms, the geometry of the molecule, and the orientation of the functional groups attached to the pyrimidine core. The molecular geometry is influenced by the substituents on the pyrimidine ring, affecting the compound's overall chemical behavior and reactivity (Galinski, Pfeiffer, & Trüper, 1985).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions, depending on the nature of the substituents and the reaction conditions. These reactions can be utilized to further modify the pyrimidine structure, introducing new functional groups or altering existing ones. The chemical properties of these compounds are significantly influenced by the electron-donating or electron-withdrawing nature of the substituents attached to the pyrimidine ring and the phenyl group (Kress, 1994).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and boiling point, are determined by the molecular structure and the nature of the substituents. These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications in various fields. The presence of alkyl and alkoxy groups, for example, can significantly affect the solubility of these compounds in organic solvents or water (Hesse, Perspicace, & Kirsch, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies have explored the synthesis and characterization of pyrimidine derivatives, showcasing a diverse range of applications in scientific research. For instance, the synthesis of novel thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylic acid esters and their evaluation for biological activities highlight the potential of pyrimidine derivatives in pharmaceutical applications (Al-Taisan et al., 2010). Additionally, spectroscopic, thermal, and dielectric studies of pyrimidine derivatives, such as n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate, have been conducted to understand their properties and potential applications in various fields (Vyas et al., 2013).
Biological and Medicinal Applications
The biological and medicinal applications of pyrimidine derivatives have been extensively researched. The synthesis and pharmacological evaluation of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes for their antioxidant properties indicate the therapeutic potential of pyrimidine derivatives (Rani et al., 2012). Furthermore, the synthesis of pyrimidine‐thiones derivatives and their evaluation for acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities demonstrate the versatility of pyrimidine compounds in addressing various health conditions (Taslimi et al., 2018).
Structural and Supramolecular Studies
The structural and supramolecular aspects of pyrimidine derivatives have also been a focus of research. Studies on the structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines provide insights into their conformational features and potential for forming complex molecular architectures (Nagarajaiah & Begum, 2014).
Eigenschaften
IUPAC Name |
2-(4-butoxyphenyl)-4-methylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-4-9-21-13-7-5-12(6-8-13)15-17-10-14(16(19)20)11(2)18-15/h5-8,10H,3-4,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIFGRYVUOXXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC=C(C(=N2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Butoxyphenyl)-4-methyl-5-pyrimidinecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B5557967.png)
![9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5557984.png)
![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5557987.png)
![2-[(4-bromo-1-naphthyl)oxy]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5557993.png)
![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)

![6-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5558018.png)


![N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5558035.png)

![4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5558055.png)